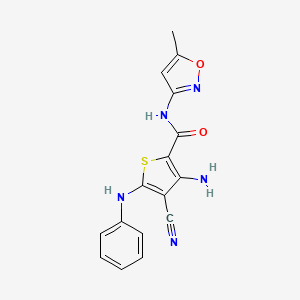![molecular formula C20H19Cl2N3O2S B11086598 2-[3-(4-chlorobenzyl)-1-ethyl-5-oxo-2-thioxoimidazolidin-4-yl]-N-(4-chlorophenyl)acetamide](/img/structure/B11086598.png)
2-[3-(4-chlorobenzyl)-1-ethyl-5-oxo-2-thioxoimidazolidin-4-yl]-N-(4-chlorophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[3-(4-chlorobenzyl)-1-ethyl-5-oxo-2-thioxoimidazolidin-4-yl]-N-(4-chlorophenyl)acetamide is a complex organic compound featuring a unique imidazolidinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(4-chlorobenzyl)-1-ethyl-5-oxo-2-thioxoimidazolidin-4-yl]-N-(4-chlorophenyl)acetamide typically involves multiple steps:
Formation of the Imidazolidinone Core: The initial step involves the reaction of ethyl isothiocyanate with 4-chlorobenzylamine to form an intermediate thiourea derivative.
Cyclization: This intermediate undergoes cyclization in the presence of a base, such as sodium ethoxide, to form the imidazolidinone ring.
Acylation: The imidazolidinone is then acylated with 4-chlorophenylacetyl chloride in the presence of a base like triethylamine to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[3-(4-chlorobenzyl)-1-ethyl-5-oxo-2-thioxoimidazolidin-4-yl]-N-(4-chlorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The chlorobenzyl and chlorophenyl groups can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles (amines, thiols) under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Amino or thiol-substituted derivatives.
Scientific Research Applications
2-[3-(4-chlorobenzyl)-1-ethyl-5-oxo-2-thioxoimidazolidin-4-yl]-N-(4-chlorophenyl)acetamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory and anticancer agent due to its ability to modulate specific biological pathways.
Biological Studies: The compound is used in studies involving enzyme inhibition and protein binding, providing insights into its mechanism of action.
Industrial Applications: It serves as an intermediate in the synthesis of more complex molecules used in pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which 2-[3-(4-chlorobenzyl)-1-ethyl-5-oxo-2-thioxoimidazolidin-4-yl]-N-(4-chlorophenyl)acetamide exerts its effects involves:
Molecular Targets: The compound targets specific enzymes and receptors involved in inflammatory and cancer pathways.
Pathways Involved: It modulates pathways such as the NF-κB signaling pathway, which plays a crucial role in inflammation and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- 2-[3-(4-chlorobenzyl)-1-ethyl-5-oxo-2-thioxoimidazolidin-4-yl]-N-(4-methylphenyl)acetamide
- 2-[3-(4-chlorobenzyl)-1-ethyl-5-oxo-2-thioxoimidazolidin-4-yl]-N-(4-fluorophenyl)acetamide
Uniqueness
Compared to similar compounds, 2-[3-(4-chlorobenzyl)-1-ethyl-5-oxo-2-thioxoimidazolidin-4-yl]-N-(4-chlorophenyl)acetamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.
Properties
Molecular Formula |
C20H19Cl2N3O2S |
|---|---|
Molecular Weight |
436.4 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-2-[3-[(4-chlorophenyl)methyl]-1-ethyl-5-oxo-2-sulfanylideneimidazolidin-4-yl]acetamide |
InChI |
InChI=1S/C20H19Cl2N3O2S/c1-2-24-19(27)17(11-18(26)23-16-9-7-15(22)8-10-16)25(20(24)28)12-13-3-5-14(21)6-4-13/h3-10,17H,2,11-12H2,1H3,(H,23,26) |
InChI Key |
HFILXELWZRCRRW-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=O)C(N(C1=S)CC2=CC=C(C=C2)Cl)CC(=O)NC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


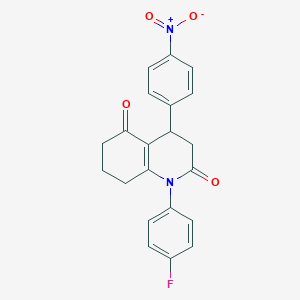

![1-Hydroxy-1-(trifluoromethyl)naphtho[2,1-b]furan-2(1H)-one](/img/structure/B11086531.png)
![2-Chloro-5-fluoro-4-[4-(phenylcarbonyl)piperazin-1-yl]benzonitrile](/img/structure/B11086539.png)
![(2-Thioxo-2H-[1,2,4]triazolo[1,5-a]pyridin-3-yl)-m-tolyl-methanone](/img/structure/B11086544.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(dipropylamino)methyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B11086556.png)
![Morpholin-4-yl[3-(morpholin-4-ylsulfonyl)-4-(4-phenylpiperazin-1-yl)phenyl]methanone](/img/structure/B11086564.png)
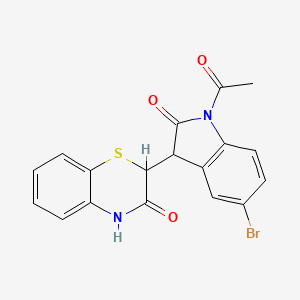
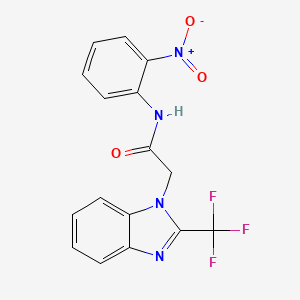
![1-({4-[(E)-2-phenylethenyl]phenyl}sulfonyl)pyrrolidine](/img/structure/B11086575.png)
![4-[(2-bromophenoxy)methyl]-N-(6-methylpyridin-2-yl)benzamide](/img/structure/B11086587.png)
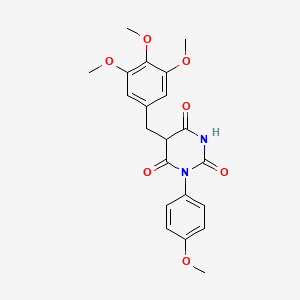
![1-(4-Chlorophenyl)-2-[4,5-dihydro-1,3-thiazol-2-yl(4-methoxyphenyl)amino]ethanone](/img/structure/B11086592.png)
